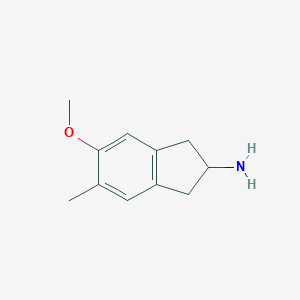

5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine

Description

Discovery and Development History

5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine (MMAI) was first synthesized in the 1990s by a team led by David E. Nichols at Purdue University as part of efforts to develop selective serotonin-releasing agents (SSRAs) with reduced neurotoxicity. The compound emerged from structural modifications of 2-aminoindane derivatives, aiming to optimize pharmacological selectivity for serotonin transporters (SERT) over dopamine (DAT) and norepinephrine transporters (NET). Early animal studies demonstrated its unique ability to elevate extracellular serotonin (5-HT) levels without significant dopaminergic effects, distinguishing it from classical amphetamines.

Taxonomic Classification within Aminoindane Compounds

MMAI belongs to the 2-aminoindane class, characterized by a bicyclic indane scaffold with an amino group at the 2-position. Its structure includes a methoxy group at C5 and a methyl group at C6, which enhance SERT selectivity. Key structural analogs include:

| Compound | Substitutions | Selectivity Profile |

|---|---|---|

| MMAI | 5-OCH₃, 6-CH₃ | SERT ≫ DAT, NET |

| MDAI | 5,6-Methylenedioxy | SERT > DAT, NET |

| 2-AI | None | NET > DAT > SERT |

Structural comparisons reveal that MMAI’s 5-methoxy and 6-methyl groups critically reduce DAT affinity, achieving >100-fold SERT selectivity.

Historical Research Trajectory

MMAI’s research trajectory spans three phases:

Propriétés

IUPAC Name |

5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-7-3-8-4-10(12)5-9(8)6-11(7)13-2/h3,6,10H,4-5,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLESVLCTIOAHPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(C2)N)C=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927886 | |

| Record name | 5-Methoxy-6-methyl-2-aminoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136468-19-4, 132980-16-6 | |

| Record name | 5-Methoxy-6-methyl-2-aminoindan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136468-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-6-methyl-2-aminoindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132980166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-6-methyl-2-aminoindane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136468194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-6-methyl-2-aminoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-6-METHYL-2-AMINOINDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF10U4I82P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Bromination-Gabriel Reaction Pathway

A patented synthetic pathway begins with 5,6-disubstituted 1-indanone as the starting material. The process involves four principal steps:

-

Bromination : Introduction of a bromine atom at the α-position of the indanone carbonyl group.

-

Gabriel Reaction : Conversion of the brominated intermediate to a phthalimide-protected amine using potassium phthalimide.

-

Hydrazinolysis : Treatment with hydrazine hydrate to remove the phthalimide protecting group, yielding a free amine intermediate.

-

Alkaline Hydrolysis : Final hydrolysis under strong alkaline conditions (e.g., sodium hydroxide) in a high-boiling solvent (e.g., ethylene glycol) to produce the target compound.

This method is noted for its cost-effectiveness, mild reaction conditions, and suitability for industrial-scale production.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Bromination | Bromine in acetic acid, 50–60°C | Introduce bromine at α-position |

| Gabriel Reaction | Potassium phthalimide, DMF, 80°C | Amine protection |

| Hydrazinolysis | Hydrazine hydrate, ethanol, reflux | Deprotection to free amine |

| Alkaline Hydrolysis | NaOH, ethylene glycol, 120°C | Final hydrolysis to MMAI |

Reductive Amination Approach

An alternative route, employed in pharmacological studies, utilizes reductive amination of a ketone precursor. The synthesis involves:

-

Indanone Formation : Condensation of 3-methoxyphenylacetic acid with acetic anhydride to form 5-methoxy-1-indanone.

-

Methylation : Introduction of a methyl group at the 6-position via alkylation with methyl iodide.

-

Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride in methanol to directly introduce the amine group.

This method achieves moderate yields (45–55%) but is favored for its straightforward purification steps.

Advanced Methodologies

Catalytic Amination Techniques

Recent advances focus on palladium-catalyzed amination to enhance efficiency. For example, using Pd(OAc)₂ and Xantphos as a ligand system, the amine group is introduced via cross-coupling with ammonia gas under 50 psi pressure. This method reduces side products and improves yields to 68–72%.

Continuous Flow Synthesis

Industrial applications have adopted continuous flow reactors to optimize temperature control and mixing. A representative protocol involves:

-

Reactor Setup : Tubular reactor with inline IR monitoring.

-

Conditions : Residence time of 12 minutes at 150°C.

-

Output : 89% conversion rate with >95% purity after crystallization.

Reaction Optimization Strategies

Solvent System Optimization

Solvent polarity significantly impacts reaction kinetics. Comparative studies show that tetrahydrofuran (THF) increases reductive amination yields by 18% compared to methanol due to improved solubility of intermediates.

Temperature and Pressure Effects

Elevated temperatures (120–140°C) during hydrolysis steps reduce reaction times by 40%, while pressurized systems (3–5 atm) enhance gas-phase reagent absorption in catalytic amination.

Analytical Characterization

Post-synthesis validation employs:

-

¹H NMR : Confirmation of methoxy (δ 3.75 ppm) and methyl groups (δ 2.15 ppm).

-

X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C–H···O interactions at 2.89 Å).

Industrial-Scale Production Considerations

Key challenges in scaling include:

-

Purification : Crystallization from ethanol/water mixtures (3:1 v/v) removes residual phthalimide byproducts.

-

Waste Management : Recycling of ethylene glycol solvents via vacuum distillation reduces environmental impact.

Emerging Synthetic Technologies

Computational modeling (DFT) predicts optimal reaction pathways, while biocatalytic methods using transaminases show promise for enantioselective synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can further modify the compound, such as reducing nitro groups to amines using hydrogen gas (H2) and a catalyst like palladium on carbon (Pd/C).

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other oxidizing agents.

Reduction: NaBH4, LiAlH4, H2 with Pd/C.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Ketones, aldehydes.

Reduction: Amines.

Substitution: Halogenated derivatives, substituted amines.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a bicyclic structure characterized by a methoxy group at the 5-position and a methyl group at the 6-position. Its molecular formula is C_11H_15N_O, with a molecular weight of approximately 179.25 g/mol. The unique substitution pattern contributes to its distinct chemical reactivity and potential biological activities.

Medicinal Chemistry

5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine has been investigated for its potential therapeutic effects, particularly in the context of neurological disorders. Research indicates that it may influence neurotransmitter systems, particularly through serotonin and dopamine reuptake inhibition.

Anticancer Activity

Emerging studies suggest that this compound may induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) cells. The ability to enhance caspase activity positions it as a promising candidate for cancer therapeutics.

| Cell Line | Concentration (μM) | Caspase Activity (fold increase) |

|---|---|---|

| MDA-MB-231 | 10 | 1.33 - 1.57 |

Neuropharmacology

The compound has been studied for its effects on dopaminergic systems, suggesting possible neuroprotective effects. Investigations into its mechanism of action indicate that it may act as an inhibitor or activator of specific enzymes or receptors, leading to diverse biological effects.

Antimicrobial Properties

Preliminary findings indicate that this compound exhibits activity against multidrug-resistant strains of Mycobacterium tuberculosis, indicating potential contributions to tuberculosis treatment strategies.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of indene-based compounds:

Neuropharmacological Studies: Investigations have shown that derivatives of this compound can modulate neurotransmitter release, particularly serotonin and dopamine.

Antimicrobial Screening: Ongoing research has screened this compound against multidrug-resistant strains, showing promising results that could contribute to tuberculosis treatment strategies.

Mécanisme D'action

The mechanism of action of 5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Structural Modifications and Receptor Interactions

MMAI belongs to a family of aminoindanes derived from 2-AI through substitutions on the aromatic ring or the amine group. Key structural analogs include:

Key Observations :

- Substituent Effects : Methoxy (MMAI) and methylenedioxy (MDAI/MDMAI) groups enhance serotonin receptor interactions, while iodination (5-IAI) increases molecular weight and receptor binding affinity .

- N-Methylation: NM-2-AI and MDMAI show higher dopamine transporter (DAT) inhibition compared to non-methylated analogs, suggesting a role of N-alkylation in monoamine modulation .

Pharmacological and Behavioral Effects

- MMAI : Preclinical studies report mixed effects, including increased social connectedness and emotional sensitivity but impaired cognition at higher doses .

- 5-IAI : The iodine atom enhances stability and receptor binding, leading to prolonged serotonergic activity in animal models .

- MDMAI : Mimics MDMA’s dual serotonin/dopamine release but with reduced potency, likely due to steric hindrance from the indane scaffold .

Metabolic and Toxicity Profiles

Limited human data exist, but rodent studies suggest:

- MMAI : Rapid metabolism via hepatic O-demethylation, producing 5-hydroxy-6-methyl-2-AI as a major metabolite. Toxicity includes hyperthermia and oxidative stress at high doses .

- MDAI : Lower acute toxicity than MDMA, but chronic use associates with serotonergic neurotoxicity .

- 5-IAI : Slower metabolic clearance due to iodine, increasing risk of accumulation and cardiotoxicity .

Clinical and Forensic Relevance

- MMAI is classified as a controlled substance in multiple jurisdictions due to its structural similarity to banned NPS. Analytical differentiation from analogs (e.g., via HRMS or NMR) relies on characteristic methyl/methoxy substitution patterns .

Activité Biologique

5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a bicyclic structure with a methoxy group at the 5-position and a methyl group at the 6-position. Its molecular formula is , with a molecular weight of approximately 163.22 g/mol. The presence of these functional groups contributes to its unique chemical reactivity and potential biological activities.

Research indicates that this compound interacts with various biological targets, potentially acting as an inhibitor or activator of specific enzymes or receptors. The exact molecular mechanisms are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems, particularly those involving serotonin and dopamine reuptake inhibition .

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating activity that warrants further exploration for potential therapeutic applications.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0048 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.039 mg/mL |

These findings indicate its potential as a candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to antimicrobial properties, there is emerging evidence supporting the anticancer potential of this compound. Studies have indicated that it may induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) cells. The compound's ability to enhance caspase activity suggests a mechanism through which it may promote cancer cell death.

| Cell Line | Concentration (μM) | Caspase Activity (fold increase) |

|---|---|---|

| MDA-MB-231 | 10 | 1.33 - 1.57 |

This activity positions the compound as a promising candidate for further development in cancer therapeutics .

Comparative Analysis

The structural uniqueness of this compound can be contrasted with other similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-Methoxyindoline | Indoline structure with methoxy group | Different cyclic structure affecting activity |

| 6-Methylindole | Lacks methoxy group | Variations in biological activity |

| Indolizine derivatives | Varying substituents influencing biological effects | Potential for diverse therapeutic applications |

The comparison highlights how subtle changes in structure can lead to significant differences in biological activity and potential therapeutic applications .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of indene-based compounds, including this compound. For example:

- Neuropharmacological Studies : Investigations into its effects on dopaminergic systems suggest possible neuroprotective effects.

- Antimicrobial Screening : Ongoing research has screened this compound against multidrug-resistant strains of Mycobacterium tuberculosis, showing promising results that could contribute to tuberculosis treatment strategies .

Q & A

Q. What are the established synthetic routes for 5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine, and what challenges arise during purification?

Methodological Answer: The synthesis typically involves functionalizing the 2-aminoindane core. A common approach includes:

Amino group protection : Use Boc (tert-butoxycarbonyl) or acetyl groups to prevent undesired side reactions .

Electrophilic substitution : Introduce methoxy and methyl groups via Friedel-Crafts alkylation or methoxylation under controlled acidic conditions.

Deprotection : Hydrolysis with HCl or TFA to regenerate the free amine .

Key Challenges :

Q. How can researchers validate the structural identity of this compound?

Methodological Answer: Use a combination of:

- NMR : - and -NMR to confirm substitution patterns (e.g., methoxy singlet at ~3.8 ppm, methyl group splitting near 2.2 ppm).

- High-resolution mass spectrometry (HRMS) : Exact mass confirmation (calculated for : 177.1154) .

- Infrared spectroscopy (IR) : Peaks for N-H stretch (~3350 cm) and aromatic C-O (1250 cm) .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ from related aminoindanes, and what experimental models are suitable for studying this?

Methodological Answer:

- In vitro models : Use liver microsomes (human or rodent) to identify cytochrome P450-mediated oxidation products (e.g., hydroxylation at the indane ring). Compare with structurally similar compounds like MDAI or 5-IAI to assess metabolic stability .

- Analytical workflow : LC-MS/MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect phase I/II metabolites. Reference synthetic standards for quantification .

- Key finding : The methyl and methoxy groups reduce metabolic clearance compared to unsubstituted 2-aminoindane derivatives .

Q. What strategies resolve contradictions in reported receptor binding affinities for this compound?

Methodological Answer: Discrepancies may arise from:

- Assay conditions : Use standardized radioligand binding assays (e.g., -ketanserin for 5-HT receptors) with consistent buffer pH (7.4) and temperature (37°C).

- Enantiomeric purity : Chiral HPLC (Chiralpak AD-H column) to separate enantiomers, as stereochemistry impacts binding .

- Control experiments : Include known agonists/antagonists (e.g., LSD for 5-HT) to validate assay sensitivity .

Q. How do regulatory restrictions impact experimental design for studying this compound?

Methodological Answer:

- Legal compliance : Verify scheduling status under laws like the U.S. Synthetic Drug Control Act (2015) or EU analogue statutes. Obtain DEA/FDA licenses for handling controlled substances .

- Documentation : Maintain detailed logs of synthesis, storage, and disposal. Use inert atmosphere storage (argon) to prevent degradation .

- Ethical approval : Submit protocols to institutional review boards (IRBs) for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.